Cas no 2639444-05-4 (Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate)

Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate
- EN300-27783188
- 2639444-05-4
- Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate
-
- インチ: 1S/C12H15NO3/c1-2-16-12(14)9-3-4-10-8-15-6-5-13-11(10)7-9/h3-4,7,13H,2,5-6,8H2,1H3
- InChIKey: OTULSCIEABLGIV-UHFFFAOYSA-N
- ほほえんだ: O1CCNC2C=C(C(=O)OCC)C=CC=2C1
計算された属性
- せいみつぶんしりょう: 221.10519334g/mol
- どういたいしつりょう: 221.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 47.6Ų
Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27783188-0.05g |
ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate |
2639444-05-4 | 95.0% | 0.05g |
$1091.0 | 2025-03-19 | |
Enamine | EN300-27783188-0.1g |
ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate |
2639444-05-4 | 95.0% | 0.1g |
$1144.0 | 2025-03-19 | |
Enamine | EN300-27783188-2.5g |
ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate |
2639444-05-4 | 95.0% | 2.5g |
$2548.0 | 2025-03-19 | |
Enamine | EN300-27783188-10g |
ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate |
2639444-05-4 | 10g |
$5590.0 | 2023-09-09 | ||
Enamine | EN300-27783188-0.25g |
ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate |
2639444-05-4 | 95.0% | 0.25g |
$1196.0 | 2025-03-19 | |
Enamine | EN300-27783188-0.5g |
ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate |
2639444-05-4 | 95.0% | 0.5g |
$1247.0 | 2025-03-19 | |
Enamine | EN300-27783188-10.0g |
ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate |
2639444-05-4 | 95.0% | 10.0g |
$5590.0 | 2025-03-19 | |
Enamine | EN300-27783188-1.0g |
ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate |
2639444-05-4 | 95.0% | 1.0g |
$1299.0 | 2025-03-19 | |
Enamine | EN300-27783188-1g |
ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate |
2639444-05-4 | 1g |
$1299.0 | 2023-09-09 | ||
Enamine | EN300-27783188-5g |
ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate |
2639444-05-4 | 5g |
$3770.0 | 2023-09-09 |
Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate 関連文献
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1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylateに関する追加情報
Comprehensive Overview of Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate (CAS No. 2639444-05-4)
Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate (CAS No. 2639444-05-4) is a heterocyclic compound that has garnered significant attention in pharmaceutical and organic chemistry research. This benzoxazepine derivative is characterized by its unique molecular structure, combining a benzoxazepine core with an ethyl carboxylate functional group. Its structural complexity and potential biological activity make it a subject of interest for drug discovery and development.
The compound's CAS number 2639444-05-4 serves as a unique identifier in chemical databases, ensuring precise tracking in research and industrial applications. Researchers often explore benzoxazepine-based compounds for their potential therapeutic properties, including applications in central nervous system (CNS) disorders and metabolic diseases. The ethyl ester group in this molecule enhances its solubility and bioavailability, which are critical factors in drug design.
Recent trends in organic synthesis highlight the growing demand for heterocyclic scaffolds like 1,2,3,5-tetrahydro-4,1-benzoxazepine. These structures are frequently investigated for their ability to modulate biological targets, such as enzymes and receptors. The incorporation of an 8-carboxylate moiety further diversifies its reactivity, enabling derivatization for structure-activity relationship (SAR) studies. This adaptability aligns with the pharmaceutical industry's focus on highly functionalized intermediates.
From a synthetic chemistry perspective, Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate is often synthesized via multi-step routes involving cyclization and esterification. Its benzoxazepine ring system is constructed using precursors like ortho-aminophenols and carbonyl compounds, followed by ethyl ester formation. The compound's purity and yield are optimized through advanced chromatographic techniques, meeting the stringent requirements of pharmaceutical-grade intermediates.
In the context of drug discovery, this compound's molecular framework is valued for its potential to interact with biological systems. Computational studies, such as molecular docking, suggest that the benzoxazepine core may exhibit affinity for specific protein binding sites. These insights drive further experimental validation, particularly in the development of novel therapeutic agents. Researchers also investigate its metabolic stability and pharmacokinetic properties to assess its suitability as a lead compound.
The broader scientific community has shown increasing interest in CAS 2639444-05-4 due to its relevance in medicinal chemistry. Online searches frequently include queries like "benzoxazepine derivatives in drug development" or "synthetic routes for ethyl carboxylate heterocycles," reflecting its interdisciplinary appeal. Additionally, the compound's role in high-throughput screening libraries underscores its utility in identifying bioactive molecules.
Quality control and analytical characterization are pivotal for Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry ensure batch-to-batch consistency and compliance with regulatory standards. These protocols are essential for researchers and manufacturers aiming to utilize this compound in preclinical studies or as a chemical building block.
Looking ahead, the exploration of 2639444-05-4 is expected to expand, particularly in niche areas like fragment-based drug design and targeted therapy. Its structural versatility positions it as a valuable tool for addressing unmet medical needs. As the demand for specialty chemicals grows, this compound will likely remain a focal point in both academic and industrial research.
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